2.4-Fold Enhancement of Irinotecan Hydrochloride Trihydrate Yield Using the HCl Salt Versus the Free Base
In a direct head-to-head comparison within the same patent, the hydrochloride salt form of 1-chlorocarbonyl-4-piperidinopiperidine (CAS 143254-82-4) delivered more than double the yield of the final active pharmaceutical ingredient, irinotecan hydrochloride trihydrate, relative to the free base form (CAS 103816-19-9). When 50 g of 7-ethyl-10-hydroxycamptothecin (synthetic) was reacted with the free base, irinotecan hydrochloride trihydrate yield was 25 g; when the identical quantity of starting material was reacted with the HCl salt under the same process conditions, the yield reached 60 g [1]. This represents a quantified 2.4-fold yield advantage. The patent explicitly states that the use of the hydrochloride salt led to 'surprising results of enhanced yield of Irinotecan hydrochloride trihydrate to two folds having improved purity level' and that 'the above objectives could not have been achieved successfully but for using ... 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride' [1].
| Evidence Dimension | Irinotecan hydrochloride trihydrate final product yield (weight from 50 g starting material) [1] |
|---|---|
| Target Compound Data | 60 g irinotecan HCl·3H₂O (Example 9) and 80 g irinotecan free base intermediate |
| Comparator Or Baseline | Free base (1-chlorocarbonyl-4-piperidinopiperidine, CAS 103816-19-9): 25 g irinotecan HCl·3H₂O (Example 8) |
| Quantified Difference | 2.4-fold (60 g vs. 25 g); yield increased from ~50% to ~120% of theoretical on starting material weight basis |
| Conditions | Reaction of 7-ethyl-10-hydroxycamptothecin (synthetic) in pyridine at room temperature, 6–12 h stirring, followed by distillation, chloroform extraction, DMF-alcohol purification, and HCl salt formation (Patent US 2008/0182990 A1, Examples 8 and 9). |
Why This Matters
This directly translates to a greater than 2× reduction in raw material cost per kilogram of irinotecan produced, a decisive factor for procurement decisions in generic pharmaceutical manufacturing where cost-of-goods is the primary competitive metric.
- [1] Henegar, K. E. et al. U.S. Patent Application Publication No. US 2008/0182990 A1. Process for the Preparation of Irinotecan Hydrochloride Trihydrate. Published July 31, 2008. (Paragraphs [0040]–[0041]; Examples 8 and 9; Table 1). View Source
